molecular formula C11H10N2O3 B1458698 2,7-Dimethoxy-1,8-naphthyridine-4-carbaldehyde CAS No. 1820648-98-3

2,7-Dimethoxy-1,8-naphthyridine-4-carbaldehyde

Cat. No. B1458698
CAS RN: 1820648-98-3
M. Wt: 218.21 g/mol
InChI Key: KKTLKFDYEXCDAV-UHFFFAOYSA-N
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Description

“2,7-Dimethoxy-1,8-naphthyridine-4-carbaldehyde” is a chemical compound with the CAS Number: 1820648-98-3 . It has a molecular weight of 218.21 and its IUPAC name is this compound . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C11H10N2O3/c1-15-9-4-3-8-7 (6-14)5-10 (16-2)13-11 (8)12-9/h3-6H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound is solid in physical form . Its melting point, solubility, and other physical and chemical properties are not available in the search results.

Scientific Research Applications

Photo- and Electrochemical Properties

Research has introduced a class of 1,8-naphthyridine derivatives synthesized via naphthyridine-ring forming reactions, showcasing their photochemical and electrochemical properties. These compounds, including dimethoxy derivatives, display predominant fluorescent emission and have been studied for their oxidation potentials, suggesting potential applications in fluorescent materials and electrochemical sensors (Chiba, Doi, & Inouye, 2009).

Synthesis and Medicinal Chemistry

Another study describes the synthesis of naphthyridine derivatives through reactions involving Grignard reagents and different aromatic aldehydes, leading to compounds with potential biological activities. This research outlines a pathway for creating a variety of naphthyridine-based structures, indicating the versatility of these compounds in synthetic and medicinal chemistry (Bucha, Eppakayala, Maringanti, Tharikoppula, & Kethireddy, 2014).

Advanced Synthesis Techniques

A scaleable synthesis approach for a closely related compound, 3-hydroxy-1,5-naphthyridine-4-carbaldehyde, has been detailed, showcasing the use of oxidative cleavage and removal of protective groups. This illustrates advanced synthetic techniques that could be applicable to the synthesis and modification of "2,7-Dimethoxy-1,8-naphthyridine-4-carbaldehyde" for various scientific applications (Li et al., 2010).

Novel Ligands and Complexes

Further research has been conducted on the elaboration of naphthyridine derivatives into novel ligands, demonstrating the potential of these compounds in the development of new materials with specific binding properties. These studies suggest applications in materials science, catalysis, and the development of molecular sensors (Singh & Thummel, 2009).

properties

IUPAC Name

2,7-dimethoxy-1,8-naphthyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-15-9-4-3-8-7(6-14)5-10(16-2)13-11(8)12-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTLKFDYEXCDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(=CC(=N2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701226420
Record name 1,8-Naphthyridine-4-carboxaldehyde, 2,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1820648-98-3
Record name 1,8-Naphthyridine-4-carboxaldehyde, 2,7-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820648-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine-4-carboxaldehyde, 2,7-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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